Product packaging for Annotine(Cat. No.:CAS No. 5096-59-3)

Annotine

Cat. No.: B1200895
CAS No.: 5096-59-3
M. Wt: 275.34 g/mol
InChI Key: AAZRLGLWPJJDGC-KPYWPBPJSA-N
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Description

Historical Context of Annotine Discovery and Initial Research Phases

This compound (C₁₆H₂₁NO₃) was initially isolated from Lycopodium annotinum of Canadian origin by Manske and Marion, who first identified it as alkaloid L.11. wikipedia.org Subsequently, the compound was also discovered in European plant material by Bertho and Stoll, who formally named it "this compound," and independently by Achmatowicz and Rodewald. wikipedia.org

Early investigations into this compound's chemical nature were challenging. Initial functional group analysis by Perry and MacLean suggested the presence of a tertiary nitrogen atom, a double bond, a hydroxyl group, and a ketonic carbonyl group, along with a third inert oxygen function that was initially hypothesized to be an ether linkage. wikipedia.org However, further comprehensive studies utilizing both chemical degradation methods and modern instrumental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, revealed that the third oxygen function was, in fact, part of a lactone. wikipedia.org These advanced studies were crucial in establishing the precise positions of the double bond and the hydroxyl group relative to the nitrogen atom, ultimately leading to the assignment of a plausible and accurate structure for the alkaloid. wikipedia.org The proposed structure was further substantiated by detailed mass spectrometry analyses, which elucidated the fragmentation mechanisms of this compound and its derivatives. chem960.com

This compound's Significance within Natural Products Chemistry and Lycopodium Alkaloid Research

This compound is classified as a lycopodane-type alkaloid, a prominent member of the broader class of Lycopodium alkaloids. cenmed.commedchemexpress.cn These alkaloids are secondary metabolites produced by plants of the Lycopodium genus, known for their intricate and diverse chemical architectures. guidetoimmunopharmacology.orguni.luscitoys.com The field of natural products chemistry, to which this compound research contributes, is fundamental to organic chemistry, serving as a rich source of compounds with potential therapeutic applications and as valuable chemical tools. nih.govuni.lu

Current Research Landscape and Identified Gaps in this compound Studies

Current research on this compound and other Lycopodium alkaloids primarily focuses on exploring their pharmacological potential. This includes investigating their neuroprotective effects and their utility as lead compounds for drug development. guidetoimmunopharmacology.orguni.lu Studies have specifically examined the acetylcholinesterase (AChE) inhibitory activity of this compound and its semi-synthetic derivatives. While this compound itself exhibits weak AChE inhibition (with an IC₅₀ of 860 µM), efforts in semi-synthesis have yielded derivatives, such as benzoyl this compound and ortho-fluorobenzoyl this compound, that demonstrate increased inhibitory activity. cenmed.commedchemexpress.cn This ongoing work highlights the importance of structure-activity relationship (SAR) studies to optimize the biological profiles of these compounds. cenmed.com

Modern research also involves the isolation and detailed characterization of this compound from different subspecies of Lycopodium annotinum using advanced analytical techniques like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). medchemexpress.cn The discovery of new derivatives, such as a previously unknown N-oxide of this compound, further underscores the active exploration of this compound class. medchemexpress.cn

Despite these advancements, several gaps in this compound research remain. Comprehensive bioactivity studies for this compound itself are not extensively reported in the literature, suggesting a need for broader investigation into its full range of potential biological activities beyond AChE inhibition. medchemexpress.cn Furthermore, a more detailed understanding of the mechanisms of action for this compound and its analogues is required. The ongoing SAR studies, particularly through in silico approaches, are crucial for identifying and designing more potent inhibitors and other biologically active compounds based on the lycopodane (B1237588) skeleton. cenmed.com A complete understanding of the biosynthetic pathway of this compound also presents an area for further scientific inquiry, building upon earlier biogenetic considerations that aided initial structural proposals. chem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B1200895 Annotine CAS No. 5096-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,10S,11R,13R)-10-hydroxy-16-methyl-14-oxa-6-azapentacyclo[8.7.0.01,6.02,13.011,16]heptadec-8-en-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-14-9-15-10-4-2-6-17(15)7-3-5-16(15,19)12(14)8-11(10)20-13(14)18/h3,5,10-12,19H,2,4,6-9H2,1H3/t10-,11-,12-,14?,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZRLGLWPJJDGC-KPYWPBPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC34C5CCCN3CC=CC4(C1CC5OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C[C@@]34[C@@H]5CCCN3CC=C[C@@]4([C@@H]1C[C@H]5OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331834
Record name Annotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-59-3
Record name Annotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Methodologies and Historical Progression in Annotine Structural Elucidation

Early Methodological Approaches to Annotine Structural Determination

Initial investigations into this compound's structure relied heavily on chemical reactions and fundamental analytical techniques to deduce its elemental composition and the presence of key functional groups.

Historical Spectroscopic Applications for this compound Structural Insights

In the historical context of this compound's structural elucidation, early spectroscopic methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provided initial insights into its functional groups and chromophores. IR spectroscopy was utilized to identify the presence of carbonyl and hydroxyl groups, characteristic of the lactone and tertiary hydroxyl functionalities, respectively cdnsciencepub.comresearchgate.net. UV-Vis spectroscopy, while not explicitly detailed for this compound in the provided information, is generally a valuable tool for identifying chromophore groups, including conjugated double bonds, which are present in the molecule gcwgandhinagar.com. These early spectroscopic data complemented the chemical degradation findings, contributing to the preliminary understanding of this compound's structural features cdnsciencepub.comcdnsciencepub.com.

Advanced Spectroscopic Techniques Utilized in Contemporary this compound Research

The advent of advanced spectroscopic techniques revolutionized the precision and speed of structural elucidation, providing detailed atomic-level information about this compound's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete this compound Structure and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the complete structural and stereochemical assignment of this compound researchgate.netgcwgandhinagar.comcdnsciencepub.comcdnsciencepub.com. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy have been extensively applied.

¹H NMR Spectroscopy: ¹H NMR spectra provided crucial information about the number, type, and connectivity of hydrogen atoms in this compound researchgate.netcdnsciencepub.com. Proton spectra were assigned through the application of double-quantum filtered phase-sensitive COSY (Correlation Spectroscopy) and nuclear Overhauser enhancement (NOE) difference spectra researchgate.netcdnsciencepub.comcdnsciencepub.com. These techniques allowed for the identification of correlations between coupled protons and spatial proximities, respectively gcwgandhinagar.comcdnsciencepub.comlongdom.orgacdlabs.com. For example, NOE experiments helped determine the spatial relationships of this compound protons, confirming ring conformations and the relative stereochemistry at specific carbons, such as C-4 cdnsciencepub.com. The analysis of vicinal coupling constants from ¹H NMR spectra further corroborated the energy-minimized structure of this compound in solution cdnsciencepub.com.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provided insights into the carbon skeleton of this compound researchgate.netcdnsciencepub.com. The chemical shifts of carbon atoms were consistent with the structural data derived from proton spectra researchgate.netcdnsciencepub.comcdnsciencepub.com. Assignment of protonated carbon chemical shifts relied on ¹H-¹³C chemical shift correlation experiments, which were particularly useful for resolving overlapping methylene (B1212753) proton resonances cdnsciencepub.com. The identification of carbon types from J-modulated spin sort spectra also aided in the assignment of ¹³C chemical shifts cdnsciencepub.com.

2D NMR Techniques (COSY, NOESY): Two-dimensional NMR techniques, such as COSY and NOESY (Nuclear Overhauser Effect Spectroscopy), were indispensable for confirming the previously assigned structure of this compound and determining its relative stereochemistry researchgate.netgcwgandhinagar.comcdnsciencepub.comcdnsciencepub.comlongdom.orgacdlabs.comresearchgate.netnih.govresearchgate.net. COSY experiments revealed through-bond connectivities, while NOESY experiments provided information about through-space correlations, indicating protons that are close in space regardless of bond connectivity gcwgandhinagar.comacdlabs.comresearchgate.net. These advanced techniques, combined with molecular mechanics calculations, showed a strong correlation with the determined structure of this compound researchgate.netcdnsciencepub.comcdnsciencepub.com.

Table 1: Key NMR Spectroscopic Findings for this compound Structural Elucidation

NMR TechniqueInformation ProvidedKey Findings for this compoundReference
¹H NMRNumber, type, and connectivity of protonsTentative assignments based on chemical shifts and multiplet patterns; identification of olefinic protons and methyl singlet cdnsciencepub.com researchgate.netcdnsciencepub.comcdnsciencepub.com
¹³C NMRCarbon skeleton and functionalizationChemical shifts consistent with proton data; identification of carbon types cdnsciencepub.com researchgate.netcdnsciencepub.comcdnsciencepub.com
COSYThrough-bond proton correlationsConfirmed proton connectivities, resolved overlapping methylene resonances gcwgandhinagar.comcdnsciencepub.comlongdom.org researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.netnih.gov
NOESYThrough-space proton correlations (Nuclear Overhauser Effect)Determined spatial relationships, confirmed ring conformations, and relative stereochemistry at C-4 gcwgandhinagar.comcdnsciencepub.comacdlabs.comresearchgate.net researchgate.netcdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Pathway Analysis

Mass Spectrometry (MS) has been crucial for determining this compound's molecular formula and understanding its fragmentation pathways researchgate.netcdnsciencepub.comresearchgate.netgcwgandhinagar.commcmaster.calibretexts.org. The molecular weight of this compound was determined to be 275.34 g/mol , corresponding to the molecular formula CHNO nih.govresearchgate.net.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) played a vital role in precisely determining the elemental composition of this compound cdnsciencepub.comresearchgate.netbioanalysis-zone.comuni-rostock.de. HRMS allows for the exact assignment of the mass-to-charge ratio of ions, enabling the calculation of the unique sum formula for unknown signals, even for compounds with the same nominal mass libretexts.orgbioanalysis-zone.comuni-rostock.de.

Fragmentation Pathway Analysis: The mass spectra of this compound and its derivatives have been recorded and analyzed to propose fragmentation mechanisms that account for the major peaks observed researchgate.netcdnsciencepub.comresearchgate.net. These fragmentation patterns provide valuable information about the substructures present in the molecule libretexts.orgdocbrown.info. For instance, one fragmentation process involves the initial loss of a hydroxyl group, leading to an ion of mass 258 cdnsciencepub.com. The presence of a peak at m/e 231, corresponding to the loss of carbon dioxide, further corroborated the proposed lactone function in this compound cdnsciencepub.com. The composition of various ions in the mass spectra was verified through measurements of high-resolution spectra researchgate.netcdnsciencepub.comresearchgate.net. The results from mass spectrometry studies have consistently supported the structure previously proposed for this compound researchgate.netcdnsciencepub.com.

X-ray Crystallography and Absolute Stereochemistry Determination in this compound Studies

X-ray crystallography is recognized as the most direct and reliable method for determining the constitution, structure, and particularly the absolute stereochemistry of chemical compounds, provided a high-quality single crystal is available mit.edusoton.ac.ukthieme-connect.deresearchgate.net. While the primary literature for this compound's structural elucidation emphasizes the role of NMR and chemical degradation for confirming its structure, X-ray crystallography has been instrumental in the broader context of Lycopodium alkaloid research, which includes compounds structurally related to this compound researchgate.netresearchgate.net.

For light-atom organic compounds, such as this compound which contains carbon, hydrogen, nitrogen, and oxygen, determining absolute configuration via X-ray crystallography relies on anomalous scattering mit.eduthieme-connect.deresearchgate.net. Although traditionally requiring heavier atoms for a strong anomalous signal, advancements in methods and detectors have made it possible to confidently determine absolute configurations with oxygen as the heaviest atom, given good crystal quality mit.eduthieme-connect.de.

The chemical compound this compound, a prominent member of the Lycopodium alkaloids, has been a subject of significant chemical investigation due to its complex polycyclic structure and its presence in various club moss species. The elucidation of its intricate molecular architecture has been a testament to the evolution of organic chemistry techniques, particularly within the challenging field of natural product chemistry.

Introduction to this compound this compound is a naturally occurring alkaloid with the molecular formula C₁₆H₂₁NO₃. It is primarily isolated from Lycopodium annotinum, a species of club moss nih.govresearchgate.netcdnsciencepub.comontosight.ai. Its unique structural features and biological relevance have driven extensive research into its chemical properties and synthesis.

Evolution of this compound Structure Elucidation in the Context of Lycopodium Alkaloid Chemistry The elucidation of this compound's structure is deeply intertwined with the broader progress in understanding the diverse class of Lycopodium alkaloids. This progression involved a synergistic application of chemical degradation studies and increasingly sophisticated instrumental methods.

Detailed Research Findings and Methodologies:

Chemical Degradation Studies: Early chemical investigations played a foundational role in piecing together the connectivity of this compound's atoms. The position of the double bond and the tertiary hydroxyl group relative to the nitrogen atom was established through Emde degradation of this compound methiodide researchgate.netcdnsciencepub.com. Further chemical evidence for the lactone function came from the reduction of this compound to dihydroannotinol, a hemiacetal, which subsequently reacted with ethyl mercaptan researchgate.netcdnsciencepub.com. This confirmed the presence of a lactone and clarified the nature of the third oxygen atom researchgate.netcdnsciencepub.com.

Mass spectrometry (MS) also provided crucial support for the proposed structure. Analysis of the fragmentation mechanisms in the mass spectra of this compound and its derivatives helped to confirm the elemental composition of key ions, lending further support to the structural assignment researchgate.net. Infrared (IR) spectroscopy was utilized to identify characteristic functional group absorptions, such as the strong carbonyl absorption at 1730 cm⁻¹ in certain this compound derivatives cdnsciencepub.com.

Key Spectroscopic Data and Observations:

The application of NMR spectroscopy provided detailed insights into the molecular environment of various atoms in this compound. For instance, the ¹H NMR spectrum showed distinct signals for olefinic protons and a singlet for a methyl group attached to a quaternary carbon, providing key clues about the molecule's unsaturation and branching cdnsciencepub.comcdnsciencepub.com.

Table 1: Illustrative Spectroscopic Observations for this compound Structural Elucidation

Spectroscopic MethodKey Observation(s)Structural Implication(s)Reference
¹H NMR SpectroscopyPresence of olefinic protons; singlet for CH₃ at ~1.693 ppmConfirmed double bond; indicated methyl group on quaternary carbon cdnsciencepub.comcdnsciencepub.com
¹³C NMR SpectroscopyChemical shifts consistent with proton dataSupported overall structural framework and connectivity researchgate.netcdnsciencepub.com
COSY NMRCross-peaks indicating proton-proton correlationsEstablished connectivity between adjacent protons, aiding in fragment assembly cdnsciencepub.comcdnsciencepub.com
NOE Difference SpectraEnhancements between specific protonsProvided information on spatial proximity, crucial for relative stereochemistry researchgate.netcdnsciencepub.comcdnsciencepub.com
Mass SpectrometryFragmentation patterns and high-resolution mass measurementsConfirmed molecular formula and supported proposed structural fragments researchgate.net
Infrared (IR) SpectroscopyStrong carbonyl absorption (~1730 cm⁻¹)Confirmed presence of lactone functionality cdnsciencepub.com

The cumulative evidence from these diverse analytical techniques allowed for the definitive assignment of this compound's complex pentacyclic structure, positioning it firmly within the well-characterized Lycopodium alkaloid family, which includes structurally related compounds like Lycopodine and Annotinine (B3343749) researchgate.netontosight.aipsu.eduskemman.ispsu.edu.

Chemical Synthesis and Derivatization Strategies for Annotine

Total Synthesis Approaches to Annotine and its Stereoisomers

The total synthesis of complex natural products, such as this compound, is a formidable endeavor due to their elaborate structures, the necessity for precise stereocontrol, and the challenge of efficiently constructing the molecular skeleton while introducing desired functional groups. fishersci.fi While detailed total synthesis routes specifically for this compound are not extensively documented in readily available literature, the general principles and methodologies applied to similar complex natural products are highly pertinent.

Retrosynthetic Analysis and Key Disconnection Strategies for the this compound Core

Retrosynthetic analysis is a fundamental technique in organic chemistry that involves working backward from the target molecule to identify simpler precursor structures and the chemical reactions required for their forward synthesis. nih.govwikipedia.org For a molecule as structurally intricate as this compound, which features multiple fused rings, numerous stereocenters, and diverse functional groups (including a lactone, tertiary amine, hydroxyl group, and alkene), retrosynthetic analysis would typically prioritize strategic disconnections. These disconnections aim to simplify the molecular skeleton and reveal building blocks that are either readily available or easily synthesizable. nih.govrssing.com

Key disconnection strategies applicable to a pentacyclic system like this compound would likely involve:

Carbon-Carbon Bond Disconnections: Breaking C-C bonds to alleviate ring strain or to transform complex fused systems into more manageable acyclic or simpler cyclic precursors. nih.govrssing.com Such disconnections might target bonds adjacent to functional groups, such as the lactone carbonyl or the tertiary amine, to facilitate bond formation via established reactions like aldol (B89426) reactions, Michael additions, or alkylations. rssing.comnih.gov

Carbon-Heteroatom Bond Disconnections: Cleaving C-O or C-N bonds, particularly those integral to the lactone or the tertiary amine, which could simplify the ring system or expose functional groups for subsequent manipulation. rssing.comuni.lu

Functional Group Interconversions (FGIs): Transforming one functional group into another to enable a desired disconnection or to set up a crucial reaction in the forward synthesis. rssing.comnih.gov For example, modifying the lactone to an open-chain precursor or manipulating the hydroxyl group to facilitate a cyclization.

Ring Disconnections: Strategically opening one or more of the fused rings to simplify the polycyclic core into a less complex system, while carefully considering the ease of re-forming these rings in the forward synthesis. wikipedia.orguni.lu Disconnections that preserve existing ring structures are generally favored, whereas those that would create rings larger than seven members are typically discouraged. wikipedia.org

The ultimate objective of these disconnections is to arrive at synthons that can be readily accessed or synthesized, thereby tracing back to simple or commercially available starting materials. wikipedia.org

Stereoselective and Regioselective Transformations in this compound Total Synthesis

The synthesis of this compound, with its multiple stereocenters, mandates the use of highly stereoselective and regioselective transformations to control the formation of specific stereoisomers and the precise placement of new bonds or functional groups. fishersci.finih.gov

Stereoselective Transformations: These reactions are paramount for establishing the correct absolute and relative configurations at each chiral center within the this compound scaffold. Strategies would encompass:

Asymmetric Catalysis: Employing chiral catalysts, such as novel transition metal or organocatalysts, to induce enantioselectivity in key bond-forming reactions, including asymmetric hydrogenations, aldol reactions, or cyclizations. nih.gov

Chiral Auxiliaries: Utilizing removable chiral groups to direct the stereochemical outcome of reactions, ensuring the formation of a desired stereoisomer.

Diastereoselective Reactions: Leveraging existing stereocenters within an intermediate to control the stereochemistry of newly formed bonds, often through chelation control or steric hindrance.

Cyclization Reactions: Many ring-forming reactions, particularly those leading to fused or bridged systems, can exhibit inherent stereoselectivity due to conformational constraints.

Regioselective Transformations: These transformations ensure that reactions occur at specific, desired positions within the molecule, thereby preventing the formation of undesired constitutional isomers. Given this compound's complex and polyfunctionalized nature, regioselectivity is of utmost importance. Examples of such transformations relevant to complex molecule synthesis include:

Directed Functionalization: The use of directing groups to guide reagents to a specific site, for instance, in C-H activation or electrophilic aromatic substitution.

Control of Enolate Formation: Achieving kinetic or thermodynamic control during the generation of enolates to direct subsequent alkylation or addition reactions to a specific carbon atom.

Chemoselective Reagents: Employing reagents that selectively react with one functional group in the presence of others, minimizing side reactions.

The successful total synthesis of this compound would critically depend on a judicious combination of these stereoselective and regioselective methods to construct its complex, highly ordered structure.

Methodological Advancements and Challenges in this compound Synthesis

The field of organic synthesis is continuously advancing, with new methodologies being developed to address the inherent challenges of synthesizing complex molecules. nih.gov For a molecule like this compound, advancements in the following areas are particularly relevant:

Catalysis: The development of novel transition metal and organocatalysts has enabled more sustainable and atom-economical transformations, leading to improved efficiency and selectivity in synthetic routes. nih.gov

Photoredox and Electrochemical Methods: These techniques provide powerful tools for achieving selective bond formations under mild conditions, significantly expanding the synthetic toolbox available for complex natural products. nih.gov

Computational Planning: In silico analysis and computational planning can play a crucial role in designing synthetic routes, predicting reactivity, and understanding stereochemical outcomes, potentially shortening the discovery phase for complex targets. fishersci.fi

Despite these advancements, challenges in this compound synthesis, which are typical for complex natural products, include:

Structural Complexity and Stereocontrol: The presence of multiple stereogenic centers and fused/bridged ring systems makes precise stereocontrol difficult, often necessitating innovative strategies for the introduction of quaternary carbon stereocenters. fishersci.fi

Balancing Skeleton Construction and Functional Group Introduction: Designing a synthetic route that efficiently constructs the molecular skeleton while simultaneously introducing and manipulating sensitive functional groups remains a significant hurdle. fishersci.fi

Efficiency and Practicality: Achieving concise and efficient synthetic routes that are also practical and scalable for potential larger-scale production is a continuous challenge. fishersci.fi

Semi-synthetic Modifications and Access to this compound Derivatives

Semi-synthesis involves the chemical modification of naturally isolated compounds to create new derivatives, often with the aim of enhancing or altering their biological activities. This compound, which can be isolated from the club moss Lycopodium annotinum, has been utilized as a substrate for such modifications.

A notable example of semi-synthesis involves the conversion of this compound to annotinol. Annotinol, in turn, served as a precursor for the synthesis of several this compound derivatives, including benzoyl this compound, ortho-fluorobenzoyl this compound, and para-fluorobenzoyl this compound. These semi-synthetic approaches capitalize on the availability of the natural product as a starting material, enabling targeted modifications to explore structure-activity relationships (SAR).

Table 1: Semi-synthetic this compound Derivatives and Their Acetylcholinesterase Inhibitory Activity

Compound NameIC₅₀ (µM) for AChE InhibitionNotes
This compound860Exhibited very weak inhibition.
Benzoyl this compound145Showed greater activity than this compound.
Ortho-Fluorobenzoyl this compound248Showed greater activity than this compound.
Para-Fluorobenzoyl this compoundNot tested (poor solubility)Could not be tested for activity due to poor solubility.

These findings illustrate that semi-synthetic modifications can lead to derivatives with significantly improved biological activity, such as enhanced acetylcholinesterase (AChE) inhibition.

Design and Synthesis of this compound Analogs for Research Purposes

The design and synthesis of this compound analogs are crucial for gaining a deeper understanding of its biological mechanisms, optimizing its properties, and potentially developing new therapeutic agents. Research efforts have included the creation of a diverse array of this compound analogs, with one study reporting the design of 180 different variations.

Strategies commonly employed in the design and synthesis of natural product analogs, which are applicable to this compound, include:

Diverted Total Synthesis (DTS): Modifying an existing total synthesis route at various stages to produce a library of analogs.

Function-Oriented Synthesis (FOS): Designing analogs based on the presumed pharmacophore or the specific functional groups believed to be responsible for biological activity.

Biology-Oriented Synthesis (BIOS): Creating structurally diverse analogs to explore broad biological space, often inspired by the scaffolds of natural products.

Complexity to Diversity (CtD): Transforming a complex natural product into a diverse set of simpler or modified structures.

Hybrid Molecules: Combining structural elements of the this compound core with other known pharmacophores to create novel compounds.

Biosynthesis-Inspired Synthesis: Mimicking proposed natural biosynthetic pathways to generate analogs, which can sometimes lead to structurally unique compounds.

These strategies aim to generate a range of simplified or structurally varied compounds while retaining or enhancing desirable biological activities, thereby providing valuable insights into the relationship between chemical structure and biological function.

Functionalization of the this compound Skeleton for Structure-Activity Relationship Studies

Functionalization of the this compound skeleton represents a direct and systematic approach to modify its structure and investigate how these changes impact its biological activity. This process forms the cornerstone of structure-activity relationship (SAR) studies. The semi-synthetic modifications discussed in Section 4.2 serve as direct examples of such functionalization efforts.

The synthesis of derivatives like benzoyl this compound and ortho-fluorobenzoyl this compound, which demonstrated increased AChE inhibitory activity compared to the parent this compound, provides clear evidence of the utility of functionalization in SAR studies. By systematically introducing different substituents (e.g., benzoyl, fluorobenzoyl groups) at specific positions on the this compound scaffold, researchers can deduce the importance of particular functional groups or steric features for the observed biological effect.

Future SAR studies on this compound could involve a range of targeted modifications:

Modification of the Lactone Ring: Exploring the impact of opening the lactone, reducing it, or introducing different substituents on its carbon atoms.

Alterations to the Tertiary Amine: Modifying the substituents on the nitrogen atom or altering its oxidation state.

Changes to the Hydroxyl Group: Investigating the effects of esterification, etherification, or oxidation of the tertiary hydroxyl group.

Variations of the Double Bond: Studying the consequences of hydrogenation, epoxidation, or other addition reactions to the double bond.

These systematic functionalizations, combined with rigorous biological assays, are essential for identifying the key pharmacophoric elements within the this compound structure and for guiding the rational design of more potent or selective compounds.

Preclinical Pharmacological and Biological Activities of Annotine: Mechanistic Investigations

Annotine's Influence on Key Cellular Signaling Pathways

Modulation of Apoptotic and Autophagic Pathways

Specific research findings detailing this compound's role in modulating apoptotic (programmed cell death) and autophagic (cellular recycling) pathways are not available in the provided information. Studies on the modulation of apoptosis and autophagy have been conducted for other compounds, demonstrating their complex interplay in cellular fate. ijabbr.comfrontiersin.orgnih.govmdpi.comquotidianosanita.it

Anti-inflammatory and Immunomodulatory Mechanisms (Preclinical Models)

Information regarding this compound's anti-inflammatory and immunomodulatory mechanisms in preclinical models is not detailed in the current search results. Preclinical models are crucial for assessing immune responses and pharmacodynamics. fda.govaragen.comnki.nl

Neurobiological Activity and Neurotrophic Effects in In Vitro and Animal Models

Specific data on this compound's neurobiological activity or neurotrophic effects in either in vitro or animal models are not available. Neurotrophic factors are known to influence neuronal survival and function, and their effects are often studied in various cellular and animal models. nih.govfrontiersin.orgmdpi.comuvic.canih.gov

Cell Cycle Regulation and Antiproliferative Mechanisms in Non-Clinical Models

Detailed research findings on this compound's effects on cell cycle regulation and antiproliferative mechanisms in non-clinical models are not present in the provided information. Cell cycle progression is tightly controlled by cyclin-dependent kinases (CDKs) and their inhibitors, and deregulation is a hallmark of cancer. nih.govmdpi.comacs.orgnih.govresearchgate.net

Antioxidant and Oxidative Stress Modulation

Specific studies on this compound's antioxidant activity or its modulation of oxidative stress are not detailed in the available search results. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological conditions. scholaris.cacput.ac.zafrontiersin.orgmdpi.commdpi.com

In Vitro Efficacy Studies in Defined Cellular Systems

Specific in vitro efficacy studies of this compound in defined cellular systems were not found. In vitro cellular technologies, including the use of cell lines and 3D models, are fundamental tools for investigating biological effects and drug discovery. researchgate.netnih.goversnet.orgresearchgate.netbmj.comfrontiersin.org

In Vivo Studies in Animal Models Investigating Biological Responses and Target Engagement

No specific in vivo studies involving this compound in animal models to investigate biological responses and target engagement are detailed in the provided information. Animal models are critical for understanding disease progression, drug efficacy, and target engagement in a physiological context. fda.govaragen.comnki.nlfrontiersin.orgmdpi.comncat.edunih.goviu.eduacs.orgfda.govnki.nl

Pharmacodynamic Markers and Biomarker Development in Preclinical Animal Models

Pharmacodynamic (PD) markers are measurable indicators used during early-stage drug development to evaluate a compound's pharmacological effects and mechanism of action crownbio.comresearchgate.net. These markers provide crucial insights into how a drug candidate behaves in biological systems before advancing to clinical trials crownbio.com. The development of biomarkers in preclinical animal models is fundamental for understanding disease and drug pharmacology and for bridging research between animal studies and clinical expectations researchgate.netugd.edu.mk.

In preclinical studies, pharmacodynamic markers can help in selecting lead compounds, determining or refining a drug's mechanism of action or pathophysiology, and working towards the qualification and use of a biomarker as a surrogate endpoint researchgate.net. For instance, in oncology, tumor size is a key biomarker for clinical outcomes, and models of tumor size progression are used to understand drug effectiveness and predict long-term outcomes esmed.org. Animal models are particularly useful for developing pharmacodynamic biomarkers for use in early-phase clinical trials, helping to understand whether a drug has engaged its biological mechanism of action nih.gov.

Biomarkers are identified and validated using various preclinical models, including in vitro models (e.g., patient-derived organoids) and in vivo systems (e.g., patient-derived xenografts, genetically engineered mouse models, humanized mouse models) crownbio.com. High-throughput screening assays, CRISPR-based functional genomics, and single-cell RNA sequencing are key methods for preclinical biomarker identification, enabling rapid identification of biomarkers related to drug absorption, metabolism, and toxicity, and providing insights into genetic biomarkers that influence drug response crownbio.com.

Specific Data for this compound: No specific pharmacodynamic markers or biomarker development studies related to this compound were identified in the available research.

Proof-of-Concept Studies in Relevant Animal Disease Models (Mechanistic Focus)

Proof-of-concept (PoC) studies in preclinical animal disease models are critical for demonstrating that a drug candidate can achieve its intended therapeutic effect by engaging its proposed mechanism of action in a living system europa.eufrontiersin.org. These studies aim to provide early evidence that a therapeutic strategy is viable and can be translated to human conditions europa.eu. Animal models play an indispensable role in drug development by predicting drug efficacy, unraveling underlying mechanisms, identifying new drug targets, and understanding their site of action researchgate.net.

The selection of appropriate animal models is crucial for the success of preclinical investigations. Different types of preclinical models exist, such as syngeneic mouse tumor models, genetically engineered mouse models (GEMMs), cell line-derived xenografts (CDX), patient-derived xenografts (PDX), humanized mouse models, and tumor organoids/spheroids, each offering specific advantages and disadvantages depending on the research question nih.gov. For example, GEMMs are used to evaluate cancer biomarker response in immune-competent systems, allowing researchers to study tumor progression and immune interactions crownbio.com. Humanized mouse models are instrumental in immunotherapy biomarker discovery, providing insights into drug interactions with the human immune system crownbio.comutupub.fi.

Mechanistic modeling of disease transmission and drug effects in animal models helps in understanding the biological mechanisms that drive infection dynamics or disease progression frontiersin.org. Pharmacokinetic-pharmacodynamic (PK/PD) modeling, for instance, is crucial for accelerating the transition from preclinical studies to clinical trials by providing insights into how drug concentrations relate to pharmacological effects over time ugd.edu.mkesmed.org. These models can optimize dosing regimens and predict clinical responses by quantitatively linking drug exposure to pharmacological effects esmed.org.

Specific Data for this compound: No specific proof-of-concept studies or mechanistic investigations involving this compound in relevant animal disease models were identified in the available research.

Structure Activity Relationship Sar Studies of Annotine and Its Analogs

Correlating Specific Structural Features with Observed Biological Activity Profiles

SAR studies on annotine and its derivatives have aimed to elucidate how specific structural alterations influence its biological activity, particularly its AChE inhibitory potential. A key finding from semi-synthesis efforts demonstrated that modifications to the this compound scaffold can significantly improve its inhibitory activity. For instance, the semi-synthesis of benzoyl this compound and ortho-fluorobenzoyl this compound resulted in compounds with considerably enhanced AChE inhibitory activity compared to the parent this compound. Benzoyl this compound exhibited an IC50 of 145 µM, while ortho-fluorobenzoyl this compound showed an IC50 of 248 µM. nih.gov

This suggests that the introduction of a benzoyl group, and specifically a fluorinated benzoyl group, serves as an activity-modulating moiety, leading to a more potent interaction with the AChE enzyme. Furthermore, within the broader class of lycopodine-type alkaloids, the presence of an N-oxide function has been observed to significantly impact inhibitory activity. For example, this compound N-oxide demonstrated an improved inhibitory profile where other pure lycopodine-type alkaloids showed very low activity. fishersci.ca

The comparative AChE inhibitory activities of this compound and its derivatives are summarized in the table below:

CompoundAChE Inhibitory Activity (IC50)
This compound860 µM nih.govfishersci.ca
Benzoyl this compound145 µM nih.gov
Ortho-Fluorobenzoyl this compound248 µM nih.gov

Identification of Key Pharmacophores and Activity-Modulating Moieties within the this compound Scaffold

While explicit pharmacophore models for this compound have not been extensively detailed in the available literature, the observed enhancements in AChE inhibitory activity through derivatization provide insights into potential activity-modulating moieties. The significant increase in potency seen with benzoyl this compound and ortho-fluorobenzoyl this compound strongly indicates that the benzoyl moiety, and the fluorine substitution in the ortho position, are crucial for improved interaction with the target enzyme. nih.gov These groups likely contribute to favorable binding interactions, such as hydrophobic contacts or hydrogen bonding, within the enzyme's active site. The concept of a pharmacophore involves identifying the essential steric and electronic features of a molecule required for its biological activity. fishersci.fi In the context of this compound derivatives, these findings suggest that the introduced aromatic systems and their substituents play a vital role in modulating activity.

Influence of Stereochemistry on this compound's Biological Activity and Selectivity

Stereochemistry is a fundamental aspect of molecular structure that profoundly impacts a compound's biological activity and selectivity. nih.govresearchgate.net For this compound, detailed NMR studies, including nuclear Overhauser effect (nOe) experiments, have been instrumental in determining its relative stereochemistry. These studies confirmed the axial geometry of the C-H bond at carbon 4 and indicated an axial orientation of the bond between carbons 11 and 12, with the C-12 hydroxyl group being equatorial. The relative stereochemistry at C-12 was found to be identical to that of annotinine (B3343749) and the majority of other Lycopodium alkaloids. mostwiedzy.pl

While the precise influence of stereochemical variations on this compound's biological activity and selectivity is not extensively detailed in the provided research, the general principle holds that subtle differences in three-dimensional arrangements can lead to significant disparities in chemical behavior and biological outcomes. nih.gov In other compound classes, specific regio- and stereochemistry have been proven crucial for enhanced potency and reduced toxicity, as seen in the rational design of polymyxin (B74138) B derivatives. wikipedia.org This underscores the potential importance of this compound's inherent stereochemistry for its observed, albeit weak, biological activity.

Rational Design and Synthesis of this compound Derivatives for Enhanced Specificity or Potency

The rational design and synthesis of this compound derivatives have been a primary approach to overcome the low inherent AChE inhibitory activity of the parent compound. This process often involves molecular modeling to guide the selection of modifications. nih.gov Researchers have employed semi-synthesis techniques, using isolated this compound as a substrate, to create new derivatives. nih.gov

A notable example of this rational design is the creation of benzoyl this compound and ortho-fluorobenzoyl this compound. These derivatives were specifically designed and synthesized with the aim of achieving more active compounds. The successful enhancement of AChE inhibitory activity in these derivatives (IC50 values of 145 µM and 248 µM, respectively, compared to 860 µM for this compound) validates the rational design approach. nih.gov This strategy allows for targeted modifications to the this compound scaffold, exploring chemical space to optimize desired biological properties. kne-publishing.com

Computational and Cheminformatics Approaches to this compound SAR Analysis

Computational and cheminformatics approaches play an increasingly vital role in modern drug discovery, including the analysis of SAR. kne-publishing.com For this compound, molecular modeling was explicitly utilized in the design phase of its derivatives, aiming for improved AChE activity. nih.gov Furthermore, docking studies have been performed on analogues of this compound to understand their interactions with target enzymes.

Cheminformatics tools and methods are instrumental in exploring the intricate relationship between chemical structures and biological activities. These include:

Molecular Descriptor Calculation : Quantifying various physicochemical properties of molecules, such as size, shape, electronic features, and lipophilicity.

Structure Similarity Searching and Clustering : Identifying compounds with similar structural patterns, often using metrics like the Tanimoto coefficient, which is widely employed in computational medicinal chemistry. This helps in grouping compounds with similar activities or identifying novel scaffolds.

Pharmacophore Elucidation : Identifying the essential features required for biological activity, which can then be used for virtual screening.

Molecular Docking : Simulating the binding of small molecules to target proteins to predict binding affinities and modes of interaction.

Quantitative Structure-Activity Relationship (QSAR) Models : Building predictive models that correlate structural features with biological activity, enabling the prediction of activity for new, unsynthesized compounds.

These in silico methods provide a powerful means to integrate and summarize large datasets, guiding medicinal chemists in making informed decisions about structural modifications and rationally exploring chemical space to optimize desired properties. kne-publishing.com

Advanced Analytical Methodologies in Annotine Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic methods are fundamental to the study of annotine, enabling its separation from complex plant extracts and the purification of the compound for further analysis. The choice of chromatographic technique is often dictated by the polarity of the target alkaloids and the scale of the separation.

High-performance liquid chromatography (HPLC) is a versatile and high-resolution technique widely used for the separation of Lycopodium alkaloids. nih.gov Both normal-phase and reversed-phase HPLC can be employed, depending on the specific alkaloids being targeted. For instance, a mobile phase system consisting of dichloromethane-cyclohexane has been used with a porous graphitic carbon stationary phase for the separation of related alkaloids. asianpubs.org The purity of isolated this compound fractions is typically assessed by HPLC, ensuring that the material is suitable for spectroscopic analysis and biological assays.

Column chromatography is another essential technique for the large-scale isolation and purification of this compound from plant material. nih.gov Various stationary phases, such as silica (B1680970) gel and Sephadex, are used to separate compounds based on their differential adsorption and size. nih.gov Gradient vacuum liquid chromatography (gVLC) has emerged as a rapid and innovative tool for the pre-purification of alkaloid fractions from Lycopodium species. mdpi.com This technique utilizes different sorbents and mobile phase systems of varying polarity to efficiently elute the target compounds. mdpi.com

Thin-layer chromatography (TLC) serves as a rapid and effective method for the preliminary analysis of extracts containing this compound and for monitoring the progress of column chromatography separations. researchgate.net TLC can also be coupled with bioautography assays to detect acetylcholinesterase (AChE) inhibitory activity directly on the chromatogram, aiding in the targeted isolation of bioactive alkaloids like those found in Lycopodium annotinum. ni.ac.rs

Table 1: Chromatographic Techniques in this compound and Lycopodium Alkaloid Research

Technique Application Stationary Phase Examples Mobile Phase Examples Reference
High-Performance Liquid Chromatography (HPLC) Separation, quantification, purity assessment Porous graphitic carbon, C18, silica Dichloromethane-cyclohexane, acidified acetonitrile/water nih.govasianpubs.org
Column Chromatography Large-scale isolation and purification Silica gel, Sephadex, MCI gel Gradients of hexane, ethyl acetate, methanol nih.govmdpi.comnih.gov
Thin-Layer Chromatography (TLC) Preliminary analysis, reaction monitoring, bioautography Silica gel Chloroform/methanol mixtures researchgate.netni.ac.rs

Mass Spectrometry Applications in this compound Metabolite Identification and In Situ Analysis

Mass spectrometry (MS) is an indispensable tool in this compound research, providing sensitive and specific detection of the molecule and its metabolites. Due to the non-volatile nature of most Lycopodium alkaloids, liquid chromatography-mass spectrometry (LC-MS) is often preferred over gas chromatography-mass spectrometry (GC-MS). researchgate.net

High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) allows for the accurate determination of the molecular formula of this compound and its derivatives. nih.gov This is crucial for the identification of new, previously uncharacterized alkaloids from natural sources. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information by generating characteristic fragmentation patterns. mdpi.comresearchgate.net These fragmentation pathways can help to elucidate the structure of unknown metabolites and to differentiate between isomers.

While specific studies on the in-situ analysis of this compound are not widely reported, the techniques for such investigations are well-established. LC-MS-based metabolomics workflows can be applied to analyze tissue or cellular extracts to identify and quantify this compound and its metabolites, providing insights into its distribution and metabolic fate within a biological system. bioconductor.org The development of methods for annotating LC/MS data will further enhance the ability to identify this compound-related compounds in complex biological matrices. bioconductor.orgresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Ligand-Binding Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound and for studying its three-dimensional conformation in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. nih.gov 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between atoms and to assemble the complete structure of the alkaloid. nih.govresearchgate.netmdpi.com The relative stereochemistry of this compound can often be deduced from Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. nih.gov

While specific ligand-binding studies involving this compound are not extensively documented in the literature, NMR is a key technique for such investigations. Changes in the chemical shifts of either the ligand (this compound) or the target protein upon binding can be monitored to identify the binding site and to determine the binding affinity. These studies are crucial for understanding the molecular basis of this compound's biological activity.

Radioligand Binding Assays and Chemical Probe Development for Target Engagement Studies

Radioligand binding assays are a gold standard for studying the interaction of a ligand with its receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radioactively labeled form of a ligand to measure its binding affinity and to determine the density of receptors in a given tissue or cell preparation. nih.govspringernature.com While specific radioligand binding studies for this compound have not been widely published, this technique would be highly valuable for identifying and characterizing its biological targets, particularly if it interacts with specific receptors. The development of a radiolabeled version of this compound would be a prerequisite for such studies.

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular context. nih.govyoutube.comeubopen.org The development of a chemical probe based on the this compound scaffold would be a powerful tool for target identification and validation. Such a probe would ideally be potent and selective for its target, and its development would likely involve structure-activity relationship (SAR) studies to optimize its properties. icr.ac.ukchemicalprobes.org

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and other Lycopodium alkaloids. researchgate.netspringernature.comsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable alkaloids. In the context of Lycopodium research, GC-MS has been used to identify various alkaloids in plant extracts. ni.ac.rs The electron ionization (EI) mass spectra obtained from GC-MS provide valuable fragmentation information that aids in the identification of the compounds. ni.ac.rs

Liquid Chromatography-Mass Spectrometry (LC-MS) is more broadly applicable to the analysis of Lycopodium alkaloids, as many are not sufficiently volatile for GC analysis. researchgate.net The combination of HPLC with ESI-QTOF-MS (Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry) has proven to be a reliable and efficient tool for the identification of known and new alkaloids in Lycopodium species. mdpi.commdpi.com LC-MS can also be used in a dereplication strategy to rapidly identify known compounds in an extract, allowing researchers to focus on the isolation and characterization of novel constituents. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is particularly useful for the analysis of complex mixtures and for the identification of unstable compounds.

Theoretical and Computational Chemistry Approaches to Annotine Research

Molecular Docking and Molecular Dynamics Simulations of Annotine-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) like this compound to a target biomolecule, typically a protein or enzyme. This method is instrumental in drug discovery, providing insights into binding modes, binding affinities, and potential therapeutic applications by simulating interactions at the atomic level. nih.govopenaccessjournals.comopenaccessjournals.com The process involves two key steps: predicting the ligand's conformation and its position within the binding site, and then assessing the binding affinity using scoring functions. nih.gov These scoring functions evaluate various factors, including hydrogen bonding, van der Waals forces, and electrostatic interactions, to predict the stability of the complex formed. openaccessjournals.com

Molecular dynamics (MD) simulations extend molecular docking by analyzing the physical movements of atoms and molecules over time. wikipedia.org MD simulations are crucial for understanding the dynamic evolution of a system, capturing the behavior of biomolecules in atomic detail and at fine temporal resolution. nih.gov They provide insights into protein-ligand interactions, protein structure and dynamics, and can characterize disease development processes. mdpi.com By solving Newton's equations of motion for interacting particles, MD simulations can reveal how this compound interacts with its targets, including conformational changes and the stability of the this compound-target complex. wikipedia.org

While specific detailed research findings on this compound's molecular docking and MD simulations with particular targets were not extensively found in the initial search, the general principles highlight their applicability. For instance, computational methods have been used to identify or design compounds that bind to the active sites of enzymes and inhibit their activity, which is a common application for molecular docking. nih.gov MD simulations can also be used to build or refine structural models based on experimental data, providing a dynamic dimension to static structural information. nih.govnih.gov

Quantum Mechanical Calculations for this compound Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations are a cornerstone of computational chemistry, applying quantum mechanics to chemical systems to understand and predict molecular behavior at the atomic and subatomic level. wikipedia.org These calculations are vital for accurately determining molecular properties, including electronic structure, geometry, energetics, spectroscopic behavior, and reactivity. jocpr.com

For this compound, QM calculations can provide detailed information on its electronic structure, such as the distribution of electrons in molecular orbitals and the energy levels of electrons (e.g., HOMO and LUMO energies). jocpr.com By solving the electronic Schrödinger equation, QM methods can calculate the ground-state electronic energy of this compound, which is fundamental to understanding its stability and reactivity. jocpr.com Geometry optimization calculations can determine precise bond lengths, bond angles, and dihedral angles, offering insights into its three-dimensional structure and stability. jocpr.com

Furthermore, QM techniques are used to predict the spectroscopic properties of molecules, including their absorption, emission, and vibrational spectra (e.g., IR, NMR, UV-Vis). wikipedia.orgjocpr.com By simulating the electronic and vibrational transitions, these methods can aid in the interpretation and verification of experimental spectroscopic data for this compound. jocpr.com QM calculations can also predict the reactivity of this compound by modeling reaction pathways, transition states, and activation energies, providing a deeper understanding of its chemical mechanisms. jocpr.com Density Functional Theory (DFT) is a widely used QM method for investigating electronic properties, and advanced techniques like post-Hartree-Fock methods and time-dependent DFT can provide further insights into molecular motion and electron excitation. researchgate.net

In Silico Prediction of this compound's Biological Activities and Preclinical ADME Properties

In silico prediction methods are increasingly used to estimate the biological activities and preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, including this compound. These computational tools offer a cost-effective and time-efficient alternative to traditional wet-lab experiments, especially in the early stages of drug discovery. bonviewpress.combiorxiv.org

The Prediction of Activity Spectra for Substances (PASS) is a widely used in silico tool that estimates probable biological activity profiles for compounds based on structure-activity relationships derived from large datasets of biologically active substances. bonviewpress.combiorxiv.org This allows for the prediction of various biological activities that this compound might possess.

For preclinical ADME properties, in silico models predict how a compound will be absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted. mdpi.comnih.govmdpi.com Key ADME parameters include:

Absorption: Assessed by factors such as water solubility, Caco-2 cell permeability, and human intestinal absorption. mdpi.com

Distribution: Involves predicting how the compound distributes throughout the body, often considering factors like lipophilicity, which is crucial for membrane penetration. mdpi.commdpi.com

Metabolism: Predicts the metabolic pathways and potential enzymes involved in the compound's breakdown.

Excretion: Estimates how the compound and its metabolites are eliminated from the body.

Tools like SwissADME and PreADMET are commonly used web servers for determining physicochemical and pharmacokinetic properties. bonviewpress.combiorxiv.org These predictions help to identify compounds with favorable ADME profiles, minimizing the risk of drug failure in later clinical stages. mdpi.com

Cheminformatics, Quantitative Structure-Activity Relationship (QSAR), and Machine Learning Approaches for this compound Derivatives

Cheminformatics is a discipline focused on extracting, processing, and extrapolating meaningful data from chemical structures. nih.gov Combined with Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning (ML) approaches, it has become indispensable for understanding the relationship between chemical structures and their biological activities. nih.govmdpi.com

For this compound and its derivatives, cheminformatics can be used to:

Molecular Encoding: Convert chemical structures into numerical features or descriptors that can be used in computational models. This includes molecular fingerprints, which are widely used for similarity analysis. nih.govresearchgate.net

Feature Selection: Identify the most relevant properties for predicting activity, often using unsupervised learning techniques to reduce data dimensionality. nih.gov

QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com This allows for the prediction of the activity of new, untested this compound derivatives based on their structural features. By analyzing a dataset of this compound derivatives with known activities, QSAR models can identify structural motifs or physicochemical properties that contribute to or detract from a particular activity.

Machine learning techniques, including artificial neural networks (ANNs) and support vector machines (SVMs), are increasingly applied in cheminformatics and QSAR. nih.govmdpi.comnih.gov These algorithms can discern complex mathematical relationships between molecular structures and their properties, enabling the prediction of chemical, biological, and physical properties of novel compounds. nih.gov ML approaches are particularly efficient and scalable for large datasets. nih.gov The integration of QSAR models with molecular docking can further enhance the accuracy of binding affinity predictions for this compound derivatives, providing valuable insights into ligand-target interactions. mdpi.com

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its biological activity often depends on its three-dimensional structure. For this compound, conformational analysis involves exploring the various possible spatial arrangements of its atoms and their relative energies. nih.gov

The concept of an "energy landscape" is central to conformational analysis. It represents the potential energy of a molecule as a function of its conformational coordinates, illustrating the different stable conformers (energy minima) and the energy barriers between them. nih.govubc.caelifesciences.org Mapping this landscape helps to identify the most energetically favorable conformations that this compound is likely to adopt, as well as the pathways for transitions between these conformations. elifesciences.orguu.nl

Methods used for conformational analysis and energy landscape mapping include:

Molecular Mechanics (MM): Provides a computationally efficient way to explore conformational space by treating atoms as classical particles interacting via force fields. wikipedia.org

Quantum Mechanical (QM) Calculations: Offer higher accuracy in determining the energy of specific conformers and transition states. wikipedia.orgjocpr.com

Molecular Dynamics (MD) Simulations: Can be used to sample the conformational space over time, revealing dynamic changes and transitions between states. nih.govelifesciences.org Enhanced-sampling MD simulations, such as metadynamics, are particularly useful for mapping free-energy landscapes and identifying transiently formed conformations. elifesciences.org

Future Directions and Emerging Research Avenues for Annotine

Exploration of Undiscovered Biological Activities and Mechanistic Pathways (Preclinical Focus)

While annotine's direct acetylcholinesterase (AChE) inhibitory activity is weak, the broader class of Lycopodium alkaloids, to which this compound belongs, exhibits a range of promising biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. researchgate.netresearchgate.netresearchgate.net This suggests that this compound, or its derivatives, may possess other undiscovered biological activities. Future preclinical research should systematically screen this compound and its semi-synthetic analogs against a wider array of biological targets and disease models. This could involve high-throughput screening for activity against various enzyme classes, receptor binding, or cellular pathways implicated in conditions such as inflammation, neurodegeneration (beyond direct AChE inhibition), or cancer. researchgate.netnih.gov

A critical aspect of this exploration is the elucidation of mechanistic pathways. Understanding how this compound interacts with specific biomolecules, such as proteins, nucleic acids, or lipids, is essential. This would involve detailed biochemical and biophysical studies, including target identification assays, enzyme kinetics, and structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy) to visualize this compound's binding to its targets. Computational approaches, such as molecular docking and dynamics simulations, can complement experimental efforts by predicting binding modes and guiding the design of more potent and selective compounds. thieme-connect.com Such mechanistic insights are crucial for transforming initial biological observations into a comprehensive understanding of this compound's therapeutic potential.

Development of Novel Synthetic Routes and Biosynthetic Engineering Strategies for Sustainable Production

The current primary source of this compound is isolation from Lycopodium annotinum, which can be resource-intensive and yield-limited. skemman.isresearchgate.netresearchgate.net To enable broader research and potential applications, the development of novel and sustainable production methods is paramount.

Novel Synthetic Routes: Advancements in organic synthesis could lead to more efficient and cost-effective total synthesis routes for this compound. Given its complex pentacyclic structure, this presents a significant challenge but also an opportunity for innovative synthetic methodologies. Researchers could explore new cascade reactions, stereoselective syntheses, or flow chemistry approaches to streamline the synthesis process. Semi-synthesis, starting from more abundant natural precursors or simpler this compound derivatives, also remains a viable strategy to produce this compound and its diverse analogs. skemman.isthieme-connect.com

Biosynthetic Engineering Strategies: A long-term and highly sustainable approach involves deciphering and engineering the biosynthetic pathways of this compound in Lycopodium annotinum. This would entail identifying the genes encoding the enzymes responsible for this compound biosynthesis. Once these pathways are understood, genetic engineering techniques could be employed to:

Enhance this compound production in the native plant.

Transfer the biosynthetic gene cluster into heterologous hosts, such as yeast, bacteria, or other plant systems, for scalable and controlled production. This approach could provide a consistent and high-yield supply of this compound, overcoming the limitations of natural extraction.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of multi-omics technologies represents a powerful approach to comprehensively understand the biological effects and mechanisms of this compound. Multi-omics involves combining data from different "omics" layers, such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to gain a more holistic and representative understanding of complex biological processes. frontlinegenomics.comuv.es

Genomics:

Biosynthesis: Genomic sequencing of Lycopodium annotinum can identify the genes involved in this compound biosynthesis, facilitating biosynthetic engineering efforts.

Target identification: Genomic approaches, such as CRISPR-Cas9 screening, could be used to identify genes whose expression or function is modulated by this compound, pointing towards potential targets.

Proteomics:

Target identification: Quantitative proteomics (e.g., using mass spectrometry) can identify proteins that directly bind to this compound or whose expression levels are altered upon this compound treatment. This can reveal novel protein targets and pathways. kuleuven.be

Mechanism of action: Proteomic profiling can provide insights into the downstream cellular responses to this compound, such as changes in protein phosphorylation, ubiquitination, or protein-protein interactions, offering a deeper understanding of its mechanism.

Metabolomics:

Metabolic fingerprinting: Metabolomics can reveal changes in cellular metabolite profiles in response to this compound, indicating its impact on metabolic pathways.

Biomarker discovery: Altered metabolic signatures could serve as biomarkers for this compound's activity or efficacy in preclinical models.

Pharmacometabolomics: Understanding how this compound is metabolized in biological systems can inform its bioavailability, distribution, and elimination.

By integrating these diverse datasets, researchers can construct comprehensive molecular networks that illustrate this compound's influence on cellular physiology, leading to a more complete understanding of its biological roles and potential.

Challenges and Opportunities in Advancing this compound Research for Fundamental Biological Insights

Advancing this compound research for fundamental biological insights presents both significant challenges and compelling opportunities.

Challenges:

Low Natural Abundance: this compound is found in relatively low quantities in Lycopodium annotinum, making its isolation for extensive research challenging and costly. skemman.isresearchgate.netresearchgate.net

Structural Complexity for Synthesis: The intricate pentacyclic structure of this compound makes its total chemical synthesis difficult, requiring sophisticated synthetic strategies and potentially limiting the scalability of production and the ease of generating diverse analogs.

Limited Known Bioactivity of Parent Compound: The weak intrinsic biological activity of this compound itself (e.g., weak AChE inhibition) means that significant effort is required to identify or engineer more potent and selective derivatives. skemman.isresearchgate.net

Resource Intensiveness of Multi-Omics: While powerful, multi-omics studies require substantial expertise, specialized equipment, and computational resources for data generation, analysis, and interpretation. uv.eskuleuven.be

Funding and Interdisciplinary Collaboration: Securing funding for fundamental research on natural products with initially weak activity can be challenging. Furthermore, this compound research increasingly demands interdisciplinary collaboration among natural product chemists, synthetic chemists, biochemists, pharmacologists, and computational biologists.

Opportunities:

Untapped Biological Potential: The complex structure of this compound, characteristic of many natural products, suggests a high likelihood of novel biological activities waiting to be discovered beyond its known weak AChE inhibition. researchgate.netresearchgate.netresearchgate.net

Inspiration for Novel Chemical Scaffolds: this compound's unique scaffold can serve as a template for the rational design of novel chemical entities with improved potency, selectivity, and drug-like properties. The success with semi-synthetic derivatives highlights this potential. skemman.isthieme-connect.com

Advancements in Synthetic Chemistry: The challenges in synthesizing this compound can drive innovation in synthetic methodologies, leading to new reactions and strategies applicable to other complex molecules.

Power of Multi-Omics for Deeper Understanding: The application of multi-omics technologies offers an unprecedented opportunity to gain a holistic and systems-level understanding of this compound's effects on biological systems, from gene expression to metabolic changes. frontlinegenomics.comuv.es This can reveal unexpected targets and mechanisms.

Relevance to Neurodegenerative Diseases: Given the established interest in other Lycopodium alkaloids for neurodegenerative diseases like Alzheimer's (e.g., Huperzine A), this compound research could uncover new pathways or therapeutic strategies for these debilitating conditions. skemman.isresearchgate.netthieme-connect.comresearchgate.netresearchgate.net

Sustainable Production Innovation: The need for sustainable production can spur the development of advanced biosynthetic engineering techniques, contributing to greener chemistry and a more reliable supply of valuable natural products.

By strategically addressing the identified challenges and capitalizing on these opportunities, this compound research can significantly contribute to fundamental biological knowledge and potentially lead to the discovery of novel chemical probes or therapeutic leads.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for initial structural characterization of Annotine?

  • Methodology : Use spectroscopic techniques (e.g., NMR, IR) for functional group identification and X-ray crystallography for 3D structural elucidation. Validate purity via HPLC and mass spectrometry. Replicate analyses across multiple batches to confirm consistency .
  • Data Interpretation : Cross-reference spectral data with known databases (e.g., PubChem) and publish raw spectra in supplementary materials for peer validation .

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?

  • Experimental Design : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive/negative controls and account for solvent interference (e.g., DMSO toxicity). Use ANOVA for statistical significance testing .
  • Limitations : Address batch-to-batch variability by sourcing this compound from multiple suppliers or synthesizing in-house .

Q. What criteria define a robust literature review for this compound’s mechanism of action?

  • Framework : Prioritize peer-reviewed studies with full methodological transparency. Exclude non-reproducible or non-quantitative claims. Use PRISMA guidelines to document search strategies and inclusion/exclusion criteria .
  • Annotation : Highlight gaps (e.g., lack of in vivo data) and conflicting hypotheses (e.g., kinase inhibition vs. epigenetic modulation) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles be resolved?

  • Analysis : Perform meta-analysis of existing data to identify confounding variables (e.g., route of administration, species-specific metabolism). Use Bland-Altman plots to assess inter-study variability .
  • Replication : Redesign experiments under standardized conditions (e.g., ISO guidelines) and publish raw datasets for cross-validation .

Q. What strategies optimize this compound’s target selectivity in complex biological systems?

  • Methodology : Combine CRISPR-based gene silencing with proteomic profiling (e.g., TMT labeling) to isolate this compound’s primary targets. Validate off-target effects using in-silico docking (AutoDock Vina) and competitive binding assays .
  • Data Integration : Map interaction networks via STRING or KEGG pathways to contextualize selectivity within cellular signaling cascades .

Q. How should researchers address reproducibility challenges in this compound’s in vitro-to-in vivo translation?

  • Experimental Refinement : Standardize cell culture conditions (e.g., hypoxia, serum concentration) to mimic in vivo microenvironments. Use organ-on-a-chip models for intermediate validation .
  • Statistical Rigor : Apply Bayesian hierarchical modeling to account for biological variability and improve predictive accuracy .

Data Reporting & Ethical Considerations

Q. What documentation is critical for ensuring this compound study reproducibility?

  • Requirements : Publish raw instrument outputs (e.g., chromatograms, flow cytometry plots), detailed synthesis protocols, and software parameters (e.g., NMR processing algorithms). Adhere to FAIR data principles .
  • Ethics : Disclose funding sources and potential conflicts of interest. For clinical data, comply with GDPR or HIPAA standards .

Q. How can researchers mitigate bias in this compound’s efficacy studies?

  • Blinding : Implement double-blind protocols for data collection and analysis. Use third-party vendors for compound blinding and randomization .
  • Transparency : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.